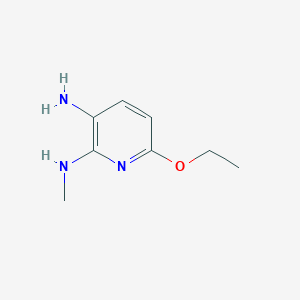

6-Ethoxy-N2-methylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-12-7-5-4-6(9)8(10-2)11-7/h4-5H,3,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKVVLDYKCUJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Ethoxy-N2-methylpyridine-2,3-diamine typically involves the reaction of ethoxy-substituted pyridine derivatives with methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Chemical Reactions Analysis

6-Ethoxy-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

Chemical Structure : The compound has the molecular formula , characterized by a pyridine ring substituted with an ethoxy group and two amino groups at the 2 and 3 positions.

Synthesis : The synthesis typically involves the reaction of ethoxy-substituted pyridine derivatives with methylamine under specific conditions, often utilizing solvents such as ethanol or methanol. This process may require heating to enhance yield and efficiency.

Chemistry

- Intermediate in Organic Synthesis : 6-Ethoxy-N2-methylpyridine-2,3-diamine serves as a crucial intermediate in synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Biology

- Enzyme Interaction Studies : The compound is utilized in biochemical assays to study enzyme interactions. It has shown potential as an inhibitor for specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme-targeted therapies.

Medicine

- Pharmaceutical Development : Ongoing research is investigating the compound's potential as a pharmaceutical agent. Its ability to modulate enzyme activity suggests applications in drug design, particularly for conditions involving dysregulated enzymatic processes.

Industrial Applications

- Dyes and Pigments Production : In industrial chemistry, this compound is employed in producing dyes and pigments due to its chemical stability and reactivity.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism. This inhibition led to reduced proliferation of cancer cells in vitro, highlighting its potential as an anti-cancer agent.

- Synthesis of Novel Compounds : Researchers have utilized this compound as a precursor to synthesize novel heterocyclic compounds that exhibit antimicrobial properties. These derivatives were tested against various bacterial strains, showing promising results.

Mechanism of Action

The mechanism of action of 6-Ethoxy-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly impacts physicochemical and biological properties:

Key Findings :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases molecular weight (153.18 g/mol vs. 139.16 g/mol for methoxy analog) and logP (predicted higher lipophilicity), which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Bromo Substitution : Bromine at the 6-position (as in 6-bromo-4-methylpyridine-2,3-diamine) introduces steric bulk and enables Suzuki-Miyaura couplings, expanding utility in fragment-based drug design .

Variations in N²-Substituents

The N²-methyl group differentiates the target compound from analogs with bulkier or polar substituents:

Key Findings :

- Methyl vs. Methoxyethyl : The methyl group minimizes metabolic dealkylation risks compared to the methoxyethyl analog, which may undergo oxidative cleavage .

- Phenyl Substitution : N²-phenyl derivatives exhibit stronger binding to aromatic enzyme pockets but face challenges in solubility and toxicity .

Role in Structure-Activity Relationships (SAR)

Diaminopyridines are pivotal in SAR studies for antimicrobial and anticancer agents:

- Antimicrobial Activity : Pyridine-2,3-diamine derivatives with electron-withdrawing groups (e.g., bromo) show enhanced activity against Gram-positive bacteria, while ethoxy/methoxy groups improve antifungal potency .

- Anticancer Potential: Ethoxy-substituted analogs like 6-ethoxy-N²-methylpyridine-2,3-diamine induce apoptosis via Bax activation and Bcl2 downregulation, similar to benzo[g]quinoxaline derivatives (e.g., compound 3 in ).

Toxicity and Regulatory Profiles

- 6-Ethoxy-N²-methylpyridine-2,3-diamine : Classified with hazard statements H302 (acute toxicity), H315 (skin irritation), and H319 (eye irritation), necessitating stringent handling protocols .

- Methoxy Analogs : Exhibit similar toxicity profiles but with reduced dermal absorption risks due to higher polarity .

Biological Activity

Overview

6-Ethoxy-N2-methylpyridine-2,3-diamine (CAS Number: 148433-49-2) is an organic compound characterized by a pyridine ring with an ethoxy group and a methylamino group. Its molecular formula is C7H11N3O, and it has a molecular weight of approximately 167.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria suggest significant potential for use in antimicrobial formulations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

The mechanism of action involves the compound's interaction with specific enzymes or receptors within microbial cells. It may inhibit essential metabolic pathways, leading to cell death or growth inhibition. The specific pathways affected are still under investigation but are believed to involve enzyme inhibition and disruption of cell membrane integrity.

Synthesis and Chemical Reactions

This compound serves as an intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new derivatives with enhanced biological activity.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Quinones and related compounds |

| Reduction | Sodium borohydride | Cyclohexanol derivatives |

| Substitution | Nucleophiles (e.g., amines) | Various substituted phenols |

Medicinal Research

Ongoing studies are exploring the potential of this compound as a pharmaceutical agent. Preliminary findings suggest it may have therapeutic effects against certain diseases due to its ability to interact with biological targets effectively .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Anwar et al. focused on the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound significantly enhanced the efficacy of conventional antibiotics when used in combination therapies .

- Enzyme Interaction Research : Another study investigated the compound's role as an enzyme inhibitor in biochemical assays. It was found to selectively inhibit specific enzymes involved in metabolic pathways critical for bacterial survival, suggesting its potential as a lead compound for drug development .

Q & A

Q. How do reaction kinetics vary under microwave-assisted vs. conventional heating?

- Methodological Answer :

- Kinetic Profiling : Use pseudo-first-order models to compare rate constants (k) at 80°C (conventional) vs. 100°C (microwave) .

- Energy Efficiency : Calculate E-factor (kg waste/kg product) for both methods to assess green chemistry benefits .

- Scale-Up Feasibility : Correlate microwave power (W/g) with yield consistency in batch reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.